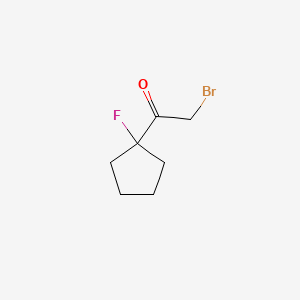
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is an organic compound with the molecular formula C7H10BrFO. It is a brominated and fluorinated ketone, which makes it an interesting subject for various chemical reactions and applications. The presence of both bromine and fluorine atoms in its structure imparts unique reactivity and properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one typically involves the bromination of 1-(1-fluorocyclopentyl)ethan-1-one. This can be achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid or acetone.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanol.
Oxidation: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanoic acid or other oxidized derivatives.
科学的研究の応用
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine and fluorine atoms. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The fluorine atom can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one
Uniqueness
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is unique due to the presence of a fluorocyclopentyl group, which imparts distinct steric and electronic properties compared to its phenyl-substituted analogs
特性
分子式 |
C7H10BrFO |
|---|---|
分子量 |
209.06 g/mol |
IUPAC名 |
2-bromo-1-(1-fluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10BrFO/c8-5-6(10)7(9)3-1-2-4-7/h1-5H2 |
InChIキー |
LKJZEYLWKMIBSF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C(=O)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


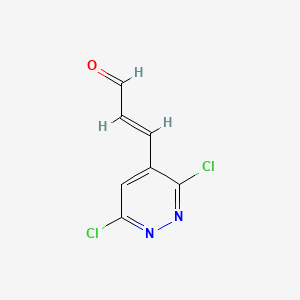

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
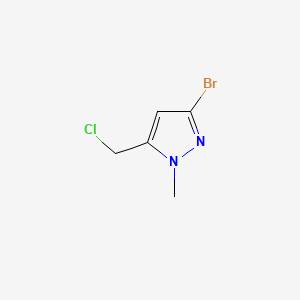
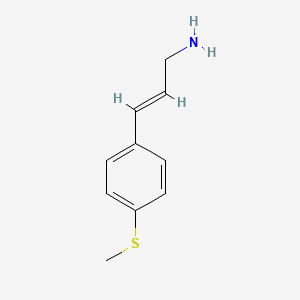
![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547630.png)
![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
![2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13547637.png)
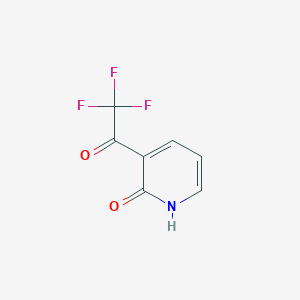
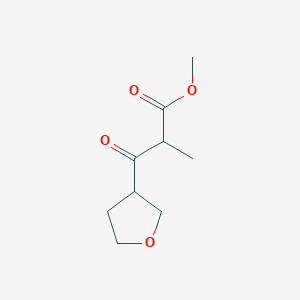
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)


